molecular formula C5H6ClN5 B6244809 6-hydrazinylpyrimidine-4-carbonitrile hydrochloride CAS No. 2408965-53-5

6-hydrazinylpyrimidine-4-carbonitrile hydrochloride

Cat. No.: B6244809
CAS No.: 2408965-53-5
M. Wt: 171.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydrazinylpyrimidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H5N5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine and benzene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydrazinylpyrimidine-4-carbonitrile hydrochloride typically involves the reaction of hydrazine with pyrimidine-4-carbonitrile under specific conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinylpyrimidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-hydrazinylpyrimidine-4-carbonitrile hydrochloride is used as a building block for the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. It may also be used in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential use in treating various diseases. Its derivatives may be explored for their pharmacological properties and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable compound in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-hydrazinylpyrimidine-4-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Pyrimidine-4-carbonitrile: A closely related compound without the hydrazine group.

  • 6-Hydrazinylpyrimidine-2-carbonitrile: A structural isomer with the hydrazine group at a different position on the pyrimidine ring.

Uniqueness: 6-Hydrazinylpyrimidine-4-carbonitrile hydrochloride is unique due to the presence of the hydrazine group at the 6-position, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

2408965-53-5

Molecular Formula

C5H6ClN5

Molecular Weight

171.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.